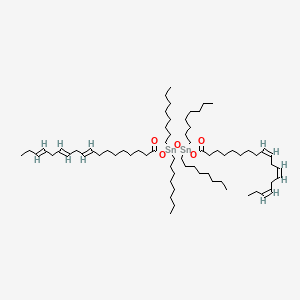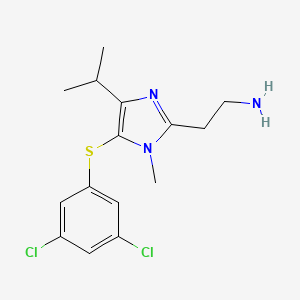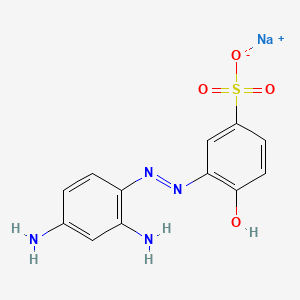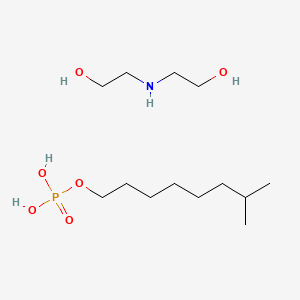
alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol can be achieved through various methods. One common approach involves the thermal cyclization of ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonates in mineral oil, which yields the corresponding substituted 2,4-dimethylfuro[3,2-c]quinolines . Another method includes the use of Lewis acids as catalysts, such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate, to facilitate the reaction .
Industrial Production Methods: These methods often involve the use of transition metal catalysts, green chemistry protocols, and solvent-free conditions to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions: alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds .
科学的研究の応用
alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
類似化合物との比較
- 7-Methoxy-6-methylfuro[2,3-b]quinoline
- 7-Methoxy-6-prenylfuro[2,3-b]quinoline
- 2,4-Dimethylfuro[3,2-c]quinoline
Uniqueness: alpha,4-Dimethylfuro(3,2-c)quinoline-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
88654-58-4 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
1-(4-methylfuro[3,2-c]quinolin-2-yl)ethanol |
InChI |
InChI=1S/C14H13NO2/c1-8-11-7-13(9(2)16)17-14(11)10-5-3-4-6-12(10)15-8/h3-7,9,16H,1-2H3 |
InChIキー |
PRGLGFIXZBLVHY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)

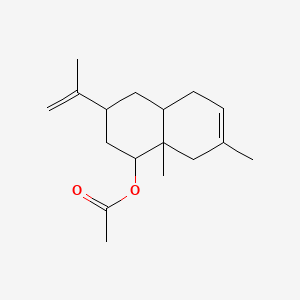
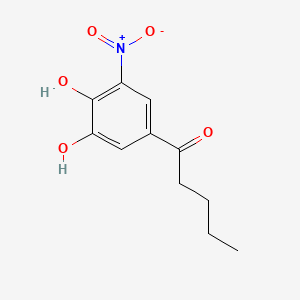

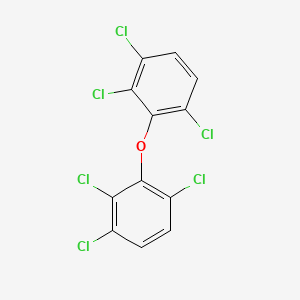
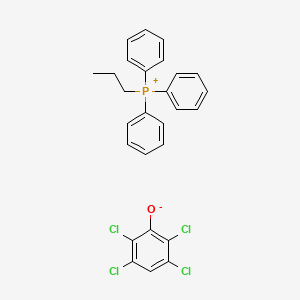
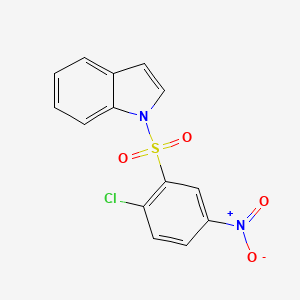
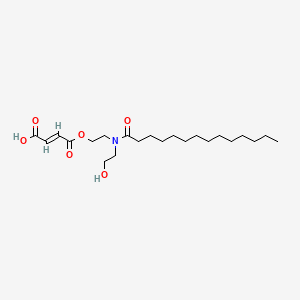
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
